2-{4-[(tert-butoxy)carbonyl]-7-oxa-4-azaspiro[2.5]octan-6-yl}acetic acid
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Overview
Description
2-{4-[(tert-butoxy)carbonyl]-7-oxa-4-azaspiro[25]octan-6-yl}acetic acid is a synthetic organic compound with a complex structure It features a spirocyclic framework, which is a common motif in medicinal chemistry due to its rigidity and unique three-dimensional shape
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(tert-butoxy)carbonyl]-7-oxa-4-azaspiro[2.5]octan-6-yl}acetic acid typically involves multiple steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. This often requires the use of a strong base and a polar aprotic solvent to facilitate the cyclization process.
Introduction of the tert-Butoxycarbonyl (Boc) Group: The Boc group is introduced to protect the amine functionality. This is usually done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Functionalization of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the spirocyclic core or the acetic acid moiety.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxylic acid to an alcohol.
Substitution: Nucleophilic substitution reactions can be employed to introduce various substituents onto the spirocyclic core or the Boc-protected amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, 2-{4-[(tert-butoxy)carbonyl]-7-oxa-4-azaspiro[2.5]octan-6-yl}acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for creating libraries of compounds for high-throughput screening.
Biology
In biological research, this compound can be used to study the effects of spirocyclic structures on biological systems. It may serve as a lead compound in the development of new pharmaceuticals.
Medicine
In medicinal chemistry, the compound’s spirocyclic core is of interest for its potential to interact with biological targets in a unique manner. It could be used in the design of drugs that require a rigid, three-dimensional structure to fit into specific binding sites.
Industry
In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 2-{4-[(tert-butoxy)carbonyl]-7-oxa-4-azaspiro[2.5]octan-6-yl}acetic acid would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The spirocyclic structure could enable it to fit into binding sites that are not accessible to more flexible molecules.
Comparison with Similar Compounds
Similar Compounds
2-{4-[(tert-butoxy)carbonyl]-4-azaspiro[2.5]octan-7-yl}acetic acid: This compound is structurally similar but differs in the position of the oxygen atom within the spirocyclic core.
Spirocyclic Amines: Other spirocyclic amines with different substituents can be compared to highlight the unique properties conferred by the tert-butoxycarbonyl and acetic acid groups.
Uniqueness
The uniqueness of 2-{4-[(tert-butoxy)carbonyl]-7-oxa-4-azaspiro[2.5]octan-6-yl}acetic acid lies in its specific combination of functional groups and the rigidity of its spirocyclic core. This combination can result in distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
CAS No. |
2408966-42-5 |
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Molecular Formula |
C13H21NO5 |
Molecular Weight |
271.31 g/mol |
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonyl]-7-oxa-4-azaspiro[2.5]octan-6-yl]acetic acid |
InChI |
InChI=1S/C13H21NO5/c1-12(2,3)19-11(17)14-7-9(6-10(15)16)18-8-13(14)4-5-13/h9H,4-8H2,1-3H3,(H,15,16) |
InChI Key |
DEYJMXSCWQSUPH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(OCC12CC2)CC(=O)O |
Purity |
95 |
Origin of Product |
United States |
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